molecular formula C7H11FO B7961816 4-(Fluoromethyl)cyclohexan-1-one

4-(Fluoromethyl)cyclohexan-1-one

Cat. No.: B7961816
M. Wt: 130.16 g/mol
InChI Key: MUSLWQBJCJUEFE-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)cyclohexan-1-one is an organic compound with the molecular formula C7H11FO It is a fluorinated derivative of cyclohexanone, characterized by the presence of a fluoromethyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)cyclohexan-1-one typically involves the fluorination of cyclohexanone derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group on the cyclohexane ring is replaced by a fluoromethyl group. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Fluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.

Major Products:

  • Oxidation products include carboxylic acids and ketones.
  • Reduction products include alcohols and alkanes.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

4-(Fluoromethyl)cyclohexan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a probe in biochemical assays due to its fluorinated nature.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)cyclohexan-1-one involves its interaction with molecular targets through its fluoromethyl group. This group can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Cyclohexanone: Lacks the fluoromethyl group, making it less reactive in certain contexts.

    4-Methylcyclohexanone: Contains a methyl group instead of a fluoromethyl group, resulting in different chemical properties.

    4-(Chloromethyl)cyclohexan-1-one: Similar structure but with a chloromethyl group, leading to different reactivity and applications.

Uniqueness: 4-(Fluoromethyl)cyclohexan-1-one is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and potential for specific interactions in biological systems.

Properties

IUPAC Name

4-(fluoromethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSLWQBJCJUEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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